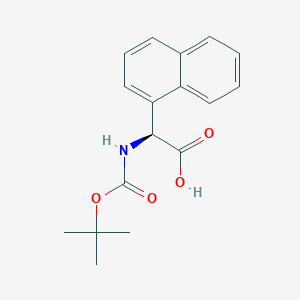

N-Boc-(S)-naphthyl glycine

Übersicht

Beschreibung

N-Boc-(S)-naphthyl glycine is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and ease of removal under mild acidic conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(S)-naphthyl glycine typically involves the protection of the amino group of (S)-naphthyl glycine with a Boc group. This can be achieved by reacting (S)-naphthyl glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) under aqueous or anhydrous conditions . The reaction is usually carried out at room temperature and can be completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as ultrasound irradiation and catalyst-free conditions, has also been explored to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Boc Deprotection and Amination

-

Acidolytic Cleavage : The Boc group is removed under acidic conditions (e.g., HCl in dioxane or TFA), yielding the free amine. This step is critical for peptide coupling or further functionalization ( ).

-

Pd-Catalyzed Allylic C–H Oxidation : N-Boc amines undergo Pd(II)/bis-sulfoxide-catalyzed allylic C–H oxidation with Brønsted acids (e.g., dibutylphosphate) to form anti-oxazolidinones. This reaction proceeds via a π-allylPd intermediate, with SAM acting as a cofactor ( ).

Brønsted Base-Catalyzed Aldol Additions

Boc-protected glycine Schiff bases react with aldehydes under Brønsted base catalysis (e.g., ureidopeptide-derived catalysts) to form syn-β-hydroxy α-amino acids. Key data:

| Catalyst | Temperature (°C) | Yield (%) | ee (%) | dr (syn:anti) |

|---|---|---|---|---|

| C6 | 0 | 77 | 94 | 98:2 |

| C7 | 25 | 68 | 89 | 95:5 |

Conditions: Glycine o-nitroanilide, 10% NaOMe/MeOH ( ).

Electrochemical and Reductive Cleavage

-

Linear Sweep Voltammetry : Boc-protected benzamides undergo reductive cleavage at less negative potentials (-2.30 V vs SCE) due to electronic interactions between Boc and aryl groups. Mg/MeOH efficiently removes sulfonyl groups without Boc deprotection ( ).

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves benzyl groups from Boc-protected sulfonamides, enabling selective deprotection ( ).

Structural and Mechanistic Insights

-

X-ray Crystallography : Boc-substitution increases carbamate C–O bond lengths (by ~0.06–0.08 Å) and alters torsional angles in naphthylglycine derivatives, impacting nucleophilic reactivity ( ).

-

DFT Studies : The Boc group stabilizes transition states in Pd-catalyzed reactions by donating electron density through resonance effects ( ).

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-Boc-(S)-naphthyl glycine finds extensive applications across multiple domains of scientific research:

Peptide Synthesis

This compound is primarily used as a building block in the synthesis of peptides. The stability of the Boc group under basic conditions allows chemists to construct complex peptide chains with minimal side reactions. Its unique naphthyl side chain imparts distinct properties to the resulting peptides, enhancing their biological activity and stability .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to develop novel drug candidates. The compound's ability to form stable interactions with biological targets makes it an attractive scaffold for designing inhibitors and other therapeutic agents. Its role in the synthesis of β-amino acid derivatives has been explored for potential applications in drug development .

Biochemical Studies

The compound is employed in biochemical studies, particularly in understanding enzyme-substrate interactions and protein folding mechanisms. By incorporating this compound into proteins, researchers can investigate how structural variations affect enzymatic activity and stability .

Case Study 1: Peptide Design

A study demonstrated the use of this compound in synthesizing a peptide that exhibited enhanced binding affinity to a specific receptor compared to its non-naphthyl counterparts. This work highlighted how modifications at the amino acid level could significantly influence biological outcomes .

Case Study 2: Enzyme Interaction Studies

Another research project utilized this compound to probe enzyme mechanisms. By incorporating this amino acid into substrate analogs, researchers were able to elucidate key interactions between enzymes and their substrates, providing insights into catalytic efficiency and specificity .

Wirkmechanismus

The mechanism of action of N-Boc-(S)-naphthyl glycine primarily involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic and nucleophilic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other Boc-protected amino acids such as N-Boc-glycine, N-Boc-alanine, and N-Boc-phenylalanine .

Uniqueness

N-Boc-(S)-naphthyl glycine is unique due to the presence of the naphthyl group, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of complex organic molecules and in medicinal chemistry .

Biologische Aktivität

N-Boc-(S)-naphthyl glycine is a derivative of glycine that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a naphthyl group attached to the amino acid glycine, with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The presence of the naphthyl moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of Glycine : The amino group of glycine is protected using the Boc group.

- Coupling Reaction : The protected glycine is coupled with naphthalene derivatives using coupling reagents such as HATU or DIC to form the desired product.

Biological Activity

This compound exhibits various biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain naphthyl-containing amino acids can inhibit bacterial growth, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

2. Enzyme Inhibition

This compound has been investigated for its ability to act as an enzyme inhibitor. Specifically, it has shown promise in inhibiting serine proteases, which are crucial in various physiological processes including digestion and immune response. The mechanism often involves competitive inhibition where the compound mimics the substrate of the enzyme .

3. Neuroactive Properties

Some studies suggest that derivatives of naphthyl glycine may possess neuroactive properties, potentially influencing neurotransmitter systems or exhibiting neuroprotective effects. This activity is attributed to the compound's ability to cross the blood-brain barrier due to its lipophilic nature .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Study on Antimicrobial Effects : A study demonstrated that this compound derivatives exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness at low concentrations .

- Enzyme Inhibition Research : In vitro assays revealed that this compound inhibited trypsin-like serine proteases with an IC50 value in the micromolar range. The binding affinity was assessed using kinetic studies, indicating a competitive inhibition mechanism .

- Neuroprotective Study : A neuropharmacological study indicated that naphthyl-containing amino acids could enhance neuronal survival under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBQDQOOFCWHTR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146621-93-4 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146621-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.